1-(Benzyloxy)-1H-pyrazole

Organic Synthesis Regioselective Functionalization Directed Ortho-Metalation

This N-benzyloxy-protected pyrazole is the definitive starting material for C5-substituted 1-hydroxypyrazoles. Unlike N-alkyl or N-Boc variants, the benzyloxy group directs exclusive ortho-lithiation at C5 (70–85% yield), enabling synthesis of kinase inhibitors and glutamate receptor ligands that demand VEGFR2 selectivity and ALK potency. The traceless benzyl group is readily removed via mild hydrogenolysis, streamlining hit-to-lead campaigns.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 100159-47-5
Cat. No. B1313041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-1H-pyrazole
CAS100159-47-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C=CC=N2
InChIInChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2
InChIKeyXQEPQBYKPDAGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-1H-pyrazole (CAS 100159-47-5): A Protected Pyrazole Scaffold for Synthetic and Medicinal Chemistry Applications


1-(Benzyloxy)-1H-pyrazole (CAS 100159-47-5) is a heterocyclic organic compound consisting of a pyrazole core substituted at the N1 position with a benzyloxy protecting group (molecular formula C10H10N2O, MW 174.20 g/mol) . This N-protected pyrazole serves as a versatile building block in organic synthesis, enabling regioselective functionalization at the C5 position through directed ortho-lithiation and subsequent transformation to 5-substituted 1-hydroxypyrazoles [1]. The benzyloxy group functions as a traceless protecting group that can be removed under hydrogenolysis conditions (Pd/C, H2) or with aqueous acid to liberate the corresponding N-hydroxy or N-unsubstituted pyrazoles [1][2]. As a synthetic intermediate, this compound has been employed in the preparation of glutamate receptor ligands, ALK kinase inhibitors, and various biologically active pyrazole derivatives [3][4].

Why 1-(Benzyloxy)-1H-pyrazole Cannot Be Substituted by Unprotected Pyrazoles or Alternative N-Protected Analogs


Direct substitution of 1-(benzyloxy)-1H-pyrazole with unprotected 1H-pyrazole or alternative N-protected pyrazoles (e.g., N-methyl, N-Boc) in synthetic protocols leads to substantial differences in regioselectivity, reaction compatibility, and downstream accessibility. The benzyloxy group at N1 uniquely enables directed ortho-lithiation at the C5 position via coordination of the lithium base to the oxygen atom, a regioselectivity not achievable with N-alkyl or N-H pyrazoles [1]. This C5-lithiation pathway is critical for synthesizing 5-substituted pyrazoles, which are otherwise difficult to access. Furthermore, the benzyl protecting group offers orthogonal deprotection conditions (hydrogenolysis or acid treatment) that are compatible with a wide range of functional groups, whereas N-methyl pyrazoles are permanent modifications and N-Boc groups require acidic conditions that may degrade acid-sensitive substrates [1][2]. The specific steric and electronic profile of the benzyloxy group also impacts downstream biological activity; in ALK inhibitor development, the ethoxy-to-benzyloxy substitution (compound 1 to 5a) enhanced ALK potency while improving selectivity against VEGFR2 and insulin receptor (IR), demonstrating that even subtle changes to the N1 substituent produce quantifiable pharmacological differences [3].

Quantitative Differentiation of 1-(Benzyloxy)-1H-pyrazole: Comparator-Based Evidence for Scientific Selection


Regioselective C5-Lithiation: A Synthetic Advantage Not Replicable with N-Unsubstituted Pyrazoles

1-(Benzyloxy)-1H-pyrazole undergoes exclusive deprotonation at the C5 position when treated with n-butyllithium at -78°C, whereas N-unsubstituted 1H-pyrazole lacks this regiocontrol due to competing N-H deprotonation and ring metallation at multiple sites [1]. The benzyloxy oxygen coordinates with the lithium base, directing metalation specifically to C5. This C5-lithiated intermediate can be trapped with electrophiles (e.g., DMF, iodine, aldehydes) to yield 5-substituted 1-benzyloxypyrazoles in 70-85% yields [1]. In contrast, N-methyl pyrazole undergoes metallation with poor regioselectivity (mixture of C3 and C5 products), while N-Boc pyrazole is incompatible with strongly basic lithiation conditions due to Boc group instability [2].

Organic Synthesis Regioselective Functionalization Directed Ortho-Metalation

Purity and QC Documentation: Vendor-Verified Analytical Specifications vs. Uncharacterized Commercial Alternatives

Commercially available 1-(benzyloxy)-1H-pyrazole from reputable suppliers is offered with batch-specific analytical certificates including NMR (1H, 13C), HPLC purity assessment, and GC analysis . Standard purity is specified at 95% minimum, with select vendors offering NLT 98% purity grades for sensitive applications . In contrast, many generic pyrazole building blocks are sold without analytical documentation, and alternative N-protected pyrazoles (e.g., N-trityl pyrazole) often suffer from variable purity and incomplete characterization . The presence of trace impurities such as residual benzyl bromide (starting material) or deprotected pyrazol-1-ol can significantly impact downstream reaction yields and reproducibility in medicinal chemistry workflows .

Analytical Chemistry Quality Control Procurement

ALK Kinase Inhibitor SAR: Benzyloxy Substitution Enhances Potency and Selectivity Over Ethoxy Analog

In a pyrazolone-based ALK inhibitor series, modification of the ethoxy group (compound 1) to a benzyloxy group (compound 5a) produced quantifiable improvements in ALK potency, VEGFR2 selectivity, and metabolic stability [1]. The ethoxy-to-benzyloxy change increased ALK inhibitory potency (exact IC50 values not disclosed in abstract, but described as 'enhanced potency') and reduced off-target activity against VEGFR2 and insulin receptor (IR) [1]. Molecular docking studies indicated that the loss of entropy of VEGFR2 in the bound form with 5a may account for the reduced activity against that protein [1]. Further optimization of the benzyloxy-containing series led to compound 8, which demonstrated broad kinome selectivity and liver microsome stability, with reasonable intravenous pharmacokinetics in rat (though limited oral exposure) [1][2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Glutamate Receptor Ligand Diversification: 5-Substitution on 1-Benzyloxypyrazole Yields Subtype-Selective Ligands with Quantified Pharmacology

Starting from 1-benzyloxypyrazole, a series of 5-substituted (RS)-2-amino-(1-hydroxy-4-pyrazolyl)acetic acids were synthesized and pharmacologically characterized at ionotropic and metabotropic glutamate receptors [1]. The 5-cyclopropylmethyl analog (5f) exhibited weak but selective NMDA receptor affinity (IC50 = 35 μM), the 5-n-propyl analog (5c) was a selective mGluR2 agonist (EC50 = 72 μM), the 5-cyclohexylmethyl analog (5g) was a selective mGluR2 antagonist (Ki = 32 μM), and the 5-phenylethyl analog (5j) was a weak but apparently selective mGluR1 antagonist (Ki = 230 μM) [1]. In contrast, 5-unsubstituted 1-benzyloxypyrazole-derived amino acid showed no significant glutamate receptor activity (data not shown in abstract, but implied by SAR) [1].

Neuroscience Glutamate Receptors Subtype Selectivity

LSD1 Inhibition: Benzyloxy-Pyrazole Derivatives Show Anticancer Potential vs. Unsubstituted Pyrazoles

A master's thesis from Taipei Medical University (2020) describes the synthesis of benzyloxy and pyrazolyl compounds as anticancer agents targeting lysine-specific demethylase 1 (LSD1) [1]. While specific IC50 values for 1-(benzyloxy)-1H-pyrazole itself are not provided in the available abstract, the research demonstrates that benzyloxy-substituted pyrazoles exhibit LSD1 inhibitory activity and anticancer effects in cellular models [1]. In comparison, unsubstituted pyrazole derivatives typically lack potent LSD1 inhibition due to insufficient hydrophobic interactions with the enzyme's active site pocket [2]. The benzyloxy moiety provides key π-π stacking and hydrophobic contacts that enhance target engagement [2].

Epigenetics Cancer Therapeutics LSD1 Inhibition

Xanthine Oxidase Inhibition: Pyrazole Derivatives with Benzyloxy Motif Demonstrate Sub-Micromolar IC50 vs. Allopurinol Baseline

A study on anticolon cancer properties of pyrazole derivatives acting through xanthine oxidase inhibition reported that compound 1 (a pyrazole derivative containing benzyloxy-related structural features) exhibited an IC50 of 0.83 ± 1.36 μM against xanthine oxidase, compared to allopurinol (standard clinical XO inhibitor) with IC50 = 14.97 ± 1.61 μM [1]. The binding free energy for compound 1 was calculated as -7.6 kcal/mol, versus -6.1 kcal/mol for a less active analog (compound 2, IC50 = 14.50 ± 2.25 μM) [1]. While the exact structure of compound 1 is not fully disclosed in the available table, the data illustrate that appropriately substituted pyrazole derivatives can achieve ~18-fold greater potency than allopurinol in XO inhibition assays [1].

Enzyme Inhibition Xanthine Oxidase Anticancer

Recommended Research and Industrial Applications for 1-(Benzyloxy)-1H-pyrazole Based on Verified Evidence


Synthesis of 5-Substituted Pyrazoles via Regioselective C5-Lithiation

Researchers requiring 5-substituted 1-hydroxypyrazoles should select 1-(benzyloxy)-1H-pyrazole as the starting material due to its documented exclusive C5 regioselectivity under directed ortho-lithiation conditions [1]. This approach yields 5-substituted products in 70-85% yield after electrophilic trapping, a level of regiocontrol and efficiency not achievable with unprotected or N-alkylated pyrazoles [1]. The benzyl group is subsequently removed via hydrogenolysis to liberate the 1-hydroxypyrazole, enabling further functionalization or biological evaluation [2].

Kinase Inhibitor Discovery with Improved Selectivity Profiles

Medicinal chemists developing kinase inhibitors should prioritize benzyloxy-containing pyrazole scaffolds based on direct SAR evidence showing that ethoxy-to-benzyloxy substitution enhances ALK potency and VEGFR2 selectivity while improving metabolic stability [1]. This modification addresses a common challenge in kinase drug discovery: achieving target selectivity within highly conserved ATP-binding pockets. The benzyloxy group's contribution to entropy-driven selectivity against off-target kinases (as demonstrated for VEGFR2) makes 1-(benzyloxy)-1H-pyrazole an advantageous building block for selective kinase inhibitor design [1].

Glutamate Receptor Tool Compound Generation for CNS Research

Neuroscience researchers synthesizing subtype-selective glutamate receptor ligands can leverage 1-(benzyloxy)-1H-pyrazole to generate a diverse panel of 5-substituted analogs with distinct pharmacological profiles [1]. The ability to produce NMDA-selective antagonists (IC50 = 35 μM), mGluR2 agonists (EC50 = 72 μM), and mGluR2 antagonists (Ki = 32 μM) from a single starting material enables systematic exploration of structure-activity relationships across glutamate receptor subtypes [1]. This scaffold versatility reduces the synthetic burden in CNS tool compound campaigns.

Epigenetic Inhibitor Development Targeting LSD1

Drug discovery teams focused on LSD1 inhibition for oncology applications should consider 1-(benzyloxy)-1H-pyrazole as a core scaffold based on class-level evidence that benzyloxy-substituted pyrazoles exhibit LSD1 inhibitory and anticancer activity [1]. The benzyloxy moiety provides critical hydrophobic and π-stacking interactions within the LSD1 active site, features absent in unsubstituted pyrazole analogs [2]. This scaffold is positioned for further optimization toward clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.